molecular formula C8H11NO2S B160683 N-Methoxy-N,5-dimethylthiophene-2-carboxamide CAS No. 132960-12-4

N-Methoxy-N,5-dimethylthiophene-2-carboxamide

Cat. No.: B160683
CAS No.: 132960-12-4
M. Wt: 185.25 g/mol
InChI Key: QXLYHESQCOQIEN-UHFFFAOYSA-N
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Description

N-Methoxy-N,5-dimethylthiophene-2-carboxamide is an organic compound with the molecular formula C8H11NO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N,5-dimethylthiophene-2-carboxamide typically involves the reaction of 5-methylthiophene-2-carboxylic acid with methoxyamine hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N,5-dimethylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • N-Methoxy-N,5-dimethylthiophene-2-carboxamide serves as a crucial building block in organic synthesis. It is utilized in the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Reactions and Conditions

  • Oxidation : The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to yield sulfoxides or sulfones.
  • Reduction : The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution : Electrophilic substitution reactions can occur with reagents such as bromine in the presence of a Lewis acid catalyst.

Biological Applications

Potential Biological Activity

  • This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure suggests interactions with various biomolecules.

Mechanism of Action

  • The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. This includes potential inhibition of inflammatory pathways and apoptosis induction in cancer cells .

Medical Applications

Therapeutic Properties

  • Studies have explored the anti-inflammatory and antimicrobial activities of this compound. For instance:
    • Antibacterial Activity Study : This study demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria.
    • Anticancer Efficacy Study : The compound induced apoptosis and inhibited cell cycle progression in human cancer cell lines at low micromolar concentrations .

Industrial Applications

Material Development

  • In the industrial sector, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing novel materials with specific functionalities.

Case Studies

  • Antibacterial Activity Study
    • Objective : Evaluate antibacterial efficacy against various strains.
    • Results : Significant inhibition zones were observed against both Gram-positive and Gram-negative bacteria.
  • Anticancer Efficacy Study
    • Objective : Assess cytotoxic effects on human cancer cell lines.
    • Results : Induced apoptosis and inhibited cell cycle progression at low micromolar concentrations .

Mechanism of Action

The mechanism of action of N-Methoxy-N,5-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Methoxy-N-methylthiophene-2-carboxamide
  • N-Methoxy-N-ethylthiophene-2-carboxamide
  • N-Methoxy-N,5-dimethylfuran-2-carboxamide

Uniqueness

N-Methoxy-N,5-dimethylthiophene-2-carboxamide is unique due to the presence of both methoxy and dimethyl groups on the thiophene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

N-Methoxy-N,5-dimethylthiophene-2-carboxamide is a synthetic organic compound belonging to the class of thiophene derivatives. Its unique structure, featuring a methoxy group and a carboxamide functional group attached to a dimethyl-substituted thiophene ring, suggests potential biological activities that have been explored in various studies. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₃N₁O₂S
  • Molecular Weight : 213.28 g/mol
  • Functional Groups : Methoxy (-OCH₃), Carboxamide (-CONH₂), Dimethyl on thiophene ring

The presence of these functional groups enhances the compound's solubility and reactivity, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action likely involves the inhibition of bacterial growth through interference with cellular processes.

  • Example Study : A study demonstrated that derivatives of thiophene compounds, including this compound, showed significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, demonstrating potential as an anticancer agent.

  • Mechanism : The proposed mechanism includes the induction of apoptosis in cancer cells and the inhibition of key signaling pathways involved in cell proliferation.
  • Research Findings : In one study, compounds similar to this compound were tested against breast and colon cancer cell lines. Results indicated that these compounds exerted cytotoxic effects comparable to established chemotherapeutic agents like etoposide .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can bind to receptors affecting cellular signaling cascades.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
N,N-Dimethylthiophene-2-carboxamideDimethyl substitution on thiopheneLacks methoxy group; primarily studied for amide properties.
5-Methylthiophene-2-carboxylic acidContains carboxylic acid insteadMore acidic; used in synthesis of other thiophenes.
3-Carbomethoxy-4,5-dimethylthiopheneContains carbomethoxy groupUsed as a precursor for fungicides.

The unique combination of functional groups in this compound may confer distinct biological activities compared to other thiophene derivatives.

Case Studies

  • Antibacterial Activity Study :
    • Objective : To evaluate the antibacterial efficacy against various strains.
    • Results : Showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.
  • Anticancer Efficacy Study :
    • Objective : To assess cytotoxic effects on human cancer cell lines.
    • Results : Induced apoptosis and inhibited cell cycle progression at low micromolar concentrations.

Properties

IUPAC Name

N-methoxy-N,5-dimethylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-6-4-5-7(12-6)8(10)9(2)11-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLYHESQCOQIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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